CID 24196801, also known as 2-(4-(4-(2-(3-(trifluoromethyl)phenyl)thiazol-2-yl)thiazol-4-yl)phenyl)-1H-imidazol-1-yl)ethanol, is a synthetic compound that has garnered attention in the field of medicinal chemistry. It falls under the category of small molecules with potential therapeutic applications, particularly in the treatment of various diseases due to its unique molecular structure and biological properties.
The compound was initially identified through high-throughput screening processes aimed at discovering new drug candidates. CID 24196801 is cataloged in chemical databases such as PubChem and ChEMBL, where it is accessible for further research and development.
CID 24196801 is classified as an organic compound, specifically a thiazole derivative. Its structure includes multiple aromatic rings and functional groups that contribute to its biological activity. The compound is notable for its potential as a pharmacological agent.
The synthesis of CID 24196801 involves several steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of CID 24196801.
CID 24196801 possesses a complex molecular structure characterized by:
The molecular formula for CID 24196801 is C18H15F3N2S2, with a molecular weight of approximately 384.5 g/mol. Its structural representation can be depicted using chemical drawing software or databases.
CID 24196801 can participate in various chemical reactions, including:
These reactions are typically conducted under controlled laboratory conditions, utilizing standard organic chemistry techniques. Reaction yields and selectivity are monitored using chromatographic methods.
CID 24196801 exhibits its pharmacological effects through interaction with specific biological targets, potentially including enzymes or receptors involved in disease pathways.
Research studies have indicated that CID 24196801 shows promise in preclinical models for conditions such as cancer or infectious diseases, although detailed mechanisms remain to be fully elucidated.
Quantitative structure-activity relationship studies have been conducted to optimize the compound's efficacy and safety profile.
CID 24196801 has potential applications in various fields:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3